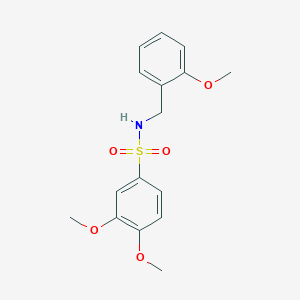![molecular formula C20H30N2O2 B5641884 7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5641884.png)
7-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-7-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves the creation of pharmaceutically important motifs through methods like nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes. These methodologies allow for the functionalization of the spirocyclic piperidine-pyrrolidine systems, providing a pathway for the synthesis of complex molecules such as the subject compound (Smith et al., 2016).
Molecular Structure Analysis
Crystal structure analysis reveals the stereoisomeric configurations and intermolecular interactions of similar spirocyclic compounds. X-ray diffraction studies have shown that enantiomers can crystallize isostructurally, providing insights into the molecular conformation and stabilization mechanisms through hydrogen bonds (Żesławska et al., 2017).
Chemical Reactions and Properties
Spirocyclic compounds can undergo various chemical reactions, including oxidative ipso-cyclization, which is a method for synthesizing azaspirodecanes. This process involves oxidative C–S bond formation, demonstrating the versatility of spirocyclic compounds in chemical synthesis (Qian et al., 2015).
Physical Properties Analysis
The physical properties of spirocyclic compounds are influenced by their molecular structure. The crystallographic analysis provides information on the conformation of the cyclohexyl rings, which typically adopt a chair conformation. Such studies are crucial for understanding the chiral nature of these compounds and their physical behavior (Wen, 2002).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, such as reactivity and potential for further functionalization, are central to their application in medicinal chemistry and synthesis. The ability to undergo various reactions and the presence of multiple functional groups make these compounds valuable for the development of new pharmaceuticals and materials (Huynh et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-[1-(4-methoxyphenyl)piperidin-4-yl]-2-oxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-23-19-5-3-17(4-6-19)21-12-7-18(8-13-21)22-11-2-9-20(15-22)10-14-24-16-20/h3-6,18H,2,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLXNFIYTZLVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(CC2)N3CCCC4(C3)CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(cyclopentylacetyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5641816.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5641823.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5641839.png)
![5-[3-(1H-benzimidazol-2-yl)propanoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5641846.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B5641856.png)
![N-(4-fluorophenyl)-5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5641857.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5641864.png)
![2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-benzimidazole](/img/structure/B5641866.png)
![1-(2,3-dihydro-1H-inden-2-yl)-5-[1-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5641870.png)
![(1S*,5R*)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641871.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(hydroxymethyl)benzoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5641891.png)